molecular formula C15H15NO2S B12814956 2,3-Dimethyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide CAS No. 15448-90-5

2,3-Dimethyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

Cat. No.: B12814956
CAS No.: 15448-90-5
M. Wt: 273.4 g/mol
InChI Key: BPSQPVMFPVVUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 108408: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of cellular processes and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 108408 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods: Industrial production of NSC 108408 often involves large-scale chemical reactions carried out in specialized reactors. These processes are designed to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: NSC 108408 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification. Conditions such as temperature and solvent choice play a crucial role in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

NSC 108408 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is employed in the study of cellular processes, such as signal transduction and gene expression.

    Medicine: NSC 108408 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of NSC 108408 involves its interaction with specific molecular targets within cells. These interactions can modulate various cellular pathways, leading to changes in cellular behavior. The compound may bind to proteins, enzymes, or nucleic acids, affecting their function and activity. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

NSC 108408 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 706744: Known for its role as a topoisomerase I inhibitor, used in cancer research.

    NSC 725776 (Indimitecan): Another topoisomerase I inhibitor with distinct properties and applications.

    NSC 724998 (Indotecan): Similar to NSC 725776, with specific uses in cancer treatment.

Compared to these compounds, NSC 108408 may have unique structural features or functional groups that confer distinct properties and applications. Its specific interactions with molecular targets and pathways can also differentiate it from other similar compounds.

Properties

CAS No.

15448-90-5

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

2,3-dimethyl-3-phenyl-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C15H15NO2S/c1-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)19(17,18)16(15)2/h3-11H,1-2H3

InChI Key

BPSQPVMFPVVUKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2S(=O)(=O)N1C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.